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Cat. No.: B1437238 Get Quote

An In-depth Technical Guide to the Chemical Properties of 2-Ethynyl-5-fluoropyridine

Abstract: This technical guide provides a comprehensive overview of the chemical properties,

reactivity, and synthetic applications of 2-Ethynyl-5-fluoropyridine (CAS 884494-34-2). As a

key building block in medicinal chemistry and materials science, this document serves as an

essential resource for researchers, scientists, and drug development professionals. We will

delve into its physicochemical characteristics, spectroscopic signature, and key chemical

transformations, with a focus on the causality behind its reactivity and its utility in the synthesis

of complex molecular architectures.

Introduction: A Versatile Building Block
2-Ethynyl-5-fluoropyridine is a heterocyclic compound featuring a pyridine ring substituted

with a terminal alkyne at the 2-position and a fluorine atom at the 5-position.[1] This unique

arrangement of functional groups imparts a rich and versatile reactivity profile, making it a

highly valuable intermediate in organic synthesis.

The pyridine core is a prevalent scaffold in numerous pharmaceuticals. The strategic

incorporation of a fluorine atom is a well-established medicinal chemistry tactic to enhance key

drug-like properties, such as metabolic stability, bioavailability, and target binding affinity, by

modulating the electronic environment and lipophilicity.[2] Furthermore, the terminal ethynyl

group serves as an exceptionally versatile synthetic handle, enabling the construction of

carbon-carbon and carbon-heteroatom bonds through a variety of reliable and high-yielding
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chemical transformations.[1] Its application is particularly noted in the development of

pharmaceuticals where precise molecular engineering is paramount.[1]

Molecular and Physicochemical Properties
Accurate identification and understanding of the basic physical properties of a chemical

reagent are fundamental to its successful application in research.

Chemical Structure and Identifiers
IUPAC Name: 2-ethynyl-5-fluoropyridine[3]

CAS Number: 884494-34-2[1][3][4][5]

Molecular Formula: C₇H₄FN[1][4]

SMILES: C(#C)C1=CC=C(F)C=N1[1]

InChI Key: KHCIVRLMGQEZPB-UHFFFAOYSA-N[1][3]

Physicochemical Data
The properties of 2-Ethynyl-5-fluoropyridine are summarized in the table below. These

values are critical for planning reactions, purification, and storage.

Property Value Source(s)

Molecular Weight 121.11 g/mol [4][6]

Appearance
Off-white to light yellow solid or

colorless to pale yellow liquid
[1][6]

Boiling Point 150.6 ± 25.0 °C (Predicted) [6]

Density 1.15 ± 0.1 g/cm³ (Predicted) [6]

pKa -0.16 ± 0.22 (Predicted) [6]

Storage
Store under inert gas (Nitrogen

or Argon) at 2-8°C
[6]
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Spectroscopic Data Analysis
Confirmation of the structure and purity of 2-Ethynyl-5-fluoropyridine is typically achieved

through standard spectroscopic methods. While specific spectra should be run for each batch,

the expected features are outlined below.

¹H NMR: The proton NMR spectrum is expected to show four distinct signals. The acetylenic

proton (≡C-H) should appear as a singlet in the range of δ 3.0-3.5 ppm. The three protons on

the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm) and will exhibit complex

splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals. The two

sp-hybridized carbons of the alkyne group are expected in the δ 70-90 ppm range. The five

carbons of the fluoropyridine ring will appear in the aromatic region (δ 110-160 ppm), with

their chemical shifts influenced by the nitrogen and fluorine atoms. Carbon signals will also

show coupling to the fluorine atom (C-F coupling).

IR Spectroscopy: The infrared spectrum provides key information about the functional

groups. A sharp, weak absorption around 3300 cm⁻¹ is characteristic of the ≡C-H stretch. A

weak to medium absorption around 2100-2150 cm⁻¹ corresponds to the C≡C triple bond

stretch. Strong absorptions in the 1400-1600 cm⁻¹ range will be present, corresponding to

the C=C and C=N stretching vibrations of the aromatic pyridine ring. A C-F stretch will also

be present, typically in the 1000-1200 cm⁻¹ region.

Reactivity and Key Synthetic Transformations
The synthetic utility of 2-Ethynyl-5-fluoropyridine is dominated by the reactivity of its terminal

alkyne functionality. This group provides a gateway to a vast array of molecular structures

through well-established coupling and cycloaddition chemistries.

Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is arguably the most important reaction for terminal alkynes, forming

a C(sp)-C(sp²) bond between the alkyne and an aryl or vinyl halide.[7] This reaction is

catalyzed by a combination of palladium and copper salts and requires a base, typically an

amine like triethylamine or diisopropylamine, which also serves as the solvent.[7]
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Causality of Experimental Choice:

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The palladium complex is the primary

catalyst, undergoing a catalytic cycle of oxidative addition to the aryl/vinyl halide and

reductive elimination to form the final product.[7]

Copper(I) Co-catalyst (e.g., CuI): The role of the copper(I) salt is to react with the terminal

alkyne to form a copper(I) acetylide intermediate. This intermediate is more nucleophilic than

the parent alkyne and undergoes rapid transmetalation with the palladium(II) complex,

facilitating the overall catalytic cycle and allowing the reaction to proceed under mild

conditions (often room temperature).[8]

Base (e.g., Et₃N): The base is crucial for deprotonating the terminal alkyne, enabling the

formation of the copper acetylide. It also serves to neutralize the hydrogen halide (HX)

produced during the reaction.

Palladium Catalytic Cycle

Copper Co-catalysis

Pd(0)L₂
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Figure 1: Simplified Catalytic Cycle of the Sonogashira Reaction.

Protocol: General Procedure for Sonogashira Coupling

This protocol is a representative example and may require optimization for specific substrates.
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To a degassed solution of the aryl/vinyl halide (1.0 equiv) and 2-Ethynyl-5-fluoropyridine
(1.1 equiv) in a suitable solvent mixture (e.g., THF/Et₃N, 2:1 ratio), add the palladium catalyst

(e.g., Pd(PPh₃)₄, 0.05 equiv) and copper(I) iodide (CuI, 0.1 equiv).[9]

Degas the reaction mixture again for 5-10 minutes by bubbling argon or nitrogen through the

solution.

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its

progress by TLC or LC-MS.

Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g.,

ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired

coupled product.

Cycloaddition Reactions
The carbon-carbon triple bond of 2-Ethynyl-5-fluoropyridine is an excellent dienophile or

dipolarophile for various cycloaddition reactions, providing access to a wide range of five- and

six-membered heterocyclic systems.[10] These reactions are powerful tools for rapidly

increasing molecular complexity.

[3+2] Dipolar Cycloadditions: The alkyne can react with 1,3-dipoles such as azides (Huisgen

cycloaddition, often copper-catalyzed to form triazoles), nitrile oxides (to form isoxazoles), or

nitrones (to form isoxazolines).[11] These reactions are highly valuable for creating five-

membered heterocycles, which are common motifs in bioactive molecules.

[4+2] Cycloadditions (Diels-Alder): While less common for simple alkynes, electron-deficient

alkynes can participate as dienophiles in Diels-Alder reactions with electron-rich dienes to

form six-membered rings.

[2+2+2] Cycloadditions: Transition metal-catalyzed (e.g., Co, Rh, Ni) trimerization of the

alkyne with other alkynes or nitriles can efficiently construct substituted benzene or pyridine
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rings, respectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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